molecular formula C11H22ClNO B3247465 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans CAS No. 1820583-46-7

2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans

Cat. No.: B3247465
CAS No.: 1820583-46-7
M. Wt: 219.75
InChI Key: GXAQSQURZJEPMW-NDXYWBNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans typically involves the reaction of cyclopentanol with cyclohexanone to form the cyclopentyloxycyclohexane intermediate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amine . The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans is unique due to its specific combination of the cyclopentyloxy group and cyclohexan-1-amine structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more suitable for various applications .

Properties

IUPAC Name

(1R,2R)-2-cyclopentyloxycyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;/h9-11H,1-8,12H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAQSQURZJEPMW-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans
Reactant of Route 2
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans
Reactant of Route 3
Reactant of Route 3
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans
Reactant of Route 4
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans
Reactant of Route 5
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans
Reactant of Route 6
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.